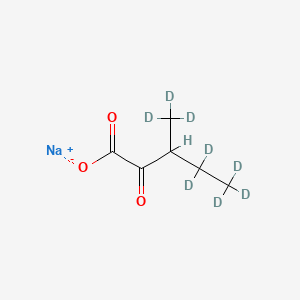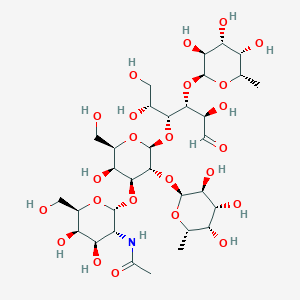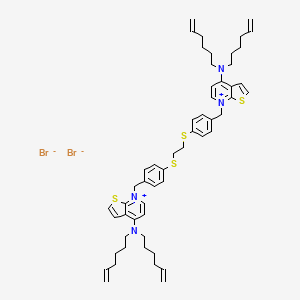
D-Arabinose-13C-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Arabinose-13C-3 ist eine mit stabilen Isotopen markierte Verbindung, bei der das Kohlenstoff-13-Isotop an der dritten Kohlenstoffposition von D-Arabinose eingebaut ist. D-Arabinose selbst ist ein natürlich vorkommender Pentosezucker und ein endogener Metabolit. Die Einarbeitung stabiler Isotope wie Kohlenstoff-13 in Moleküle wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, häufig für die Verfolgung und Quantifizierung eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von D-Arabinose-13C-3 beinhaltet die Einarbeitung des Kohlenstoff-13-Isotops in das D-Arabinose-Molekül. Dies kann durch verschiedene Synthesewege erfolgen, darunter die Verwendung von markierten Vorläufern in chemischen Reaktionen. Eine gängige Methode beinhaltet die Verwendung von markierter Glucose, die enzymatisch oder chemisch in this compound umgewandelt wird. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die selektive Einarbeitung des Kohlenstoff-13-Isotops zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung von markierten Vorläufern und optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie Fermentation, Extraktion und Reinigung umfassen, um das Endprodukt zu erhalten. Der Einsatz fortschrittlicher Analysetechniken, wie z. B. der Kernspinresonanzspektroskopie (NMR), gewährleistet die genaue Einarbeitung des Kohlenstoff-13-Isotops und die Qualität des Endprodukts .
Analyse Chemischer Reaktionen
Reaktionstypen
D-Arabinose-13C-3 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um das Verhalten und die Interaktionen der Verbindung in verschiedenen Umgebungen zu untersuchen.
Häufige Reagenzien und Bedingungen
Oxidation: this compound kann unter kontrollierten Bedingungen mit Reagenzien wie Salpetersäure oder Kaliumpermanganat oxidiert werden, um entsprechende Säuren zu bilden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators durchgeführt werden, um this compound in seine reduzierten Formen umzuwandeln.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von D-Arabinose, wie z. B. D-Arabinonsäure (aus Oxidation) und D-Arabitol (aus Reduktion). Diese Derivate sind für weitere Studien und Anwendungen in verschiedenen wissenschaftlichen Bereichen nützlich .
Wissenschaftliche Forschungsanwendungen
D-Arabinose-13C-3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Tracer in Stoffwechselstudien eingesetzt, um die Wege und Mechanismen des Kohlenhydratstoffwechsels zu verstehen.
Biologie: Wird in Studien von Zellprozessen und -interaktionen eingesetzt, insbesondere im Zusammenhang mit der metabolischen Markierung und Verfolgung.
Medizin: Wird in pharmakokinetischen Studien eingesetzt, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Medikamenten zu untersuchen.
Industrie: Anwendung in der Produktion von markierten Verbindungen für den Einsatz in verschiedenen industriellen Prozessen, einschließlich der Synthese von Pharmazeutika und Feinchemikalien
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Einarbeitung in Stoffwechselwege, wo es als Tracer fungiert. Das Kohlenstoff-13-Isotop ermöglicht die Verfolgung der Verbindung durch verschiedene biochemische Prozesse unter Verwendung von Techniken wie NMR-Spektroskopie und Massenspektrometrie. Dies ermöglicht es Forschern, die molekularen Ziele und Pfade zu untersuchen, die am Metabolismus und den Interaktionen von D-Arabinose beteiligt sind .
Wirkmechanismus
The mechanism of action of D-Arabinose-13C-3 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through different biochemical processes using techniques like NMR spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the metabolism and interactions of D-arabinose .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
D-Xylose-13C: Ein weiterer markierter Pentosezucker, der in ähnlichen Stoffwechselstudien eingesetzt wird.
L-Arabinose-13C: Ein Stereoisomer von D-Arabinose, das mit Kohlenstoff-13 markiert ist und für vergleichende Studien zum Kohlenhydratstoffwechsel verwendet wird.
D-Glucose-13C: Ein weit verbreiteter markierter Hexosezucker zur Verfolgung des Glukosestoffwechsels in verschiedenen biologischen Systemen.
Einzigartigkeit
D-Arabinose-13C-3 ist aufgrund seiner spezifischen Markierung an der dritten Kohlenstoffposition einzigartig, was in bestimmten Stoffwechselstudien eindeutige Vorteile bietet. Seine Verwendung ermöglicht die präzise Verfolgung und Quantifizierung von Stoffwechselwegen, die D-Arabinose betreffen, und liefert Erkenntnisse, die mit anderen markierten Verbindungen möglicherweise nicht erreichbar sind .
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1 |
InChI-Schlüssel |
PYMYPHUHKUWMLA-GZOCJTDTSA-N |
Isomerische SMILES |
C([C@H]([C@H]([13C@@H](C=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















